4-Ethylcatechol-d5
Overview
Description
4-Ethylcatechol-d5 is a deuterated form of 4-ethylcatechol, a phenolic compound found in various plants and fruits. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms. The molecular formula of this compound is C8H5D5O2, and it has a molecular weight of 143.19 g/mol.
Mechanism of Action
Target of Action
The primary target of 4-Ethylcatechol-d5 is the enzyme β-glucuronidase . This enzyme is found in the intestinal microbiota and plays a significant role in the metabolism of glucuronides, a family of compounds involved in detoxification .
Mode of Action
This compound interacts with its target, β-glucuronidase, by inhibiting its activity . Specifically, it has been shown to cause a 65.5% inhibition of β-glucuronidase activity at a concentration of 20 µM . The kinetic profile suggests that this compound acts as a competitive inhibitor of β-glucuronidase .
Biochemical Pathways
The inhibition of β-glucuronidase by this compound affects the metabolism of glucuronides, potentially impacting various biochemical pathways. For instance, it has been reported that this compound can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .
Result of Action
The inhibition of β-glucuronidase activity by this compound can lead to a reduction in the risk of colon cancer . By activating the Nrf2 signaling pathway, this compound may also help protect cells from oxidative stress, thereby contributing to the prevention of various diseases, including cancer .
Biochemical Analysis
Biochemical Properties
It is known that 4-Ethylcatechol, a closely related compound, has been shown to inhibit β-glucuronidase activity . This suggests that 4-Ethylcatechol-d5 may interact with enzymes such as β-glucuronidase and potentially influence biochemical reactions.
Cellular Effects
Studies on 4-Ethylcatechol have shown that it can inhibit β-glucuronidase activity, which could contribute to reducing the risk of colon cancer . This suggests that this compound might also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its non-deuterated counterpart, 4-Ethylcatechol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylcatechol-d5 can be synthesized through a biocatalyzed reaction involving the oxidation of phenols using tyrosinase from Agaricus bisporus, followed by the reduction of ortho-quinones with L-ascorbic acid sodium salt. This method allows for the production of 4-alkylcatechols with varying side chain lengths .
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The compound is synthesized in bulk quantities, ensuring high purity and quality. The production process includes strict process parameter control and quality assurance measures to meet the needs of global customers.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylcatechol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Tyrosinase from Agaricus bisporus is commonly used as a catalyst for the oxidation of phenols to ortho-quinones.
Reduction: L-ascorbic acid sodium salt is used to reduce ortho-quinones back to catechols.
Major Products: The primary products formed from these reactions include various alkylcatechols, which are important for studying radical scavenging and biological activities .
Scientific Research Applications
4-Ethylcatechol-d5 has a wide range of scientific research applications:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used to study metabolic pathways in vivo, providing insights into biological processes and interactions.
Medicine: Research has shown potential therapeutic applications for this compound in treating cancer, inflammation, and oxidative stress-related diseases.
Industry: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Comparison with Similar Compounds
- 4-Methylcatechol
- 4-Ethylguaiacol
- 2-Methoxy-4-propylphenol
- 4-Vinylphenol
- 1,2-Dihydroxybenzene
- 2,6-Dimethoxyphenol
- Pyrocatechol
Uniqueness: 4-Ethylcatechol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis of metabolic pathways and reaction mechanisms, making it a valuable tool in various scientific fields.
Properties
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGBNBLMBSXEM-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661955 | |
Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189508-64-2 | |
Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.